

An In-depth Technical Guide to 2-Methylundecanal: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-Methylundecanal

Cat. No.: B089849

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of **2-Methylundecanal**. It includes key physical and chemical data, detailed experimental methodologies for its synthesis and analysis, and visual diagrams to illustrate its structure and relevant workflows.

Chemical and Physical Properties

2-Methylundecanal is a colorless to pale yellow liquid known for its characteristic fatty odor, which develops into a more pleasant floral note upon dilution.[1] At high concentrations, it possesses an acrid, fatty, and unpleasant flavor, while at lower levels, it imparts honey and nut-like notes.[1] It is an organic compound that is found naturally in kumquat peel oil.[2]

Table 1: Quantitative Chemical and Physical Properties of **2-Methylundecanal**

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₄ O	[3][4][5][6]
Molecular Weight	184.32 g/mol	[3][4][5][6]
Boiling Point	171 °C to 260 °C	[2][4][7]
Density	0.822 - 0.830 g/mL at 25 °C	[3][4][7]
Refractive Index (n _{20/D})	1.431 - 1.436	[2][3][4]
Flash Point	93.4 °C (200.1 °F)	[2]
Water Solubility	1.3 mg/L at 20°C	[7]
Solubility	Soluble in fixed oils, alcohol, and propylene glycol; insoluble in glycerol.	[3]
CAS Number	110-41-8	[2][3][4]

Chemical Structure

2-Methylundecanal, also known as methyl nonyl acetaldehyde, is a branched-chain saturated fatty aldehyde.[3] Its structure consists of an undecanal backbone with a methyl group substituted at the second carbon atom. This chirality at the C2 position means that **2-Methylundecanal** exists as a racemic mixture of two enantiomers unless a stereospecific synthesis is employed.[2]

Table 2: Structural Identifiers for **2-Methylundecanal**

Identifier	Value	Source
IUPAC Name	2-methylundecanal	[3]
SMILES	<chem>CCCCCCCCC(C)C=O</chem>	[3]
InChI	InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h11-12H,3-10H2,1-2H3	[3]
InChIKey	NFAVNWJJYQAGNB-UHFFFAOYSA-N	[3]

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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
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C2 [label="C", pos="1,0.5!"];
C3 [label="C", pos="2,0!"];
C4 [label="C", pos="3,0.5!"];
C5 [label="C", pos="4,0!"];
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C7 [label="C", pos="6,0!"];
C8 [label="C", pos="7,0.5!"];
C9 [label="C", pos="8,0!"];
C10 [label="C", pos="9,0.5!"];
C11 [label="C", pos="10,0!"];
C12 [label="CH3", pos="10,-1!"];
O13 [label="O", pos="11.5,0.5!"];
H14 [label="H", pos="10.5,-0.3!"];
```

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// Bonds
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C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C12;
C11 -- H14;
C11 -- O13 [style=double];

// Labels for clarity
label = "2-Methylundecanal";
labelloc = "t";
fontsize=14;
}
```

Caption: 2D structure of **2-Methylundecanal**.

Experimental Protocols and Methodologies

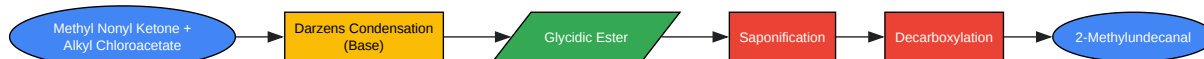
Two primary industrial routes are employed for the synthesis of **2-Methylundecanal**.^{[1][2]}

Method 1: Darzens Condensation

This classic method was first reported by Georges Darzens in 1904.^{[2][8]}

- Reaction Setup: Methyl nonyl ketone is reacted with an alkyl chloroacetate (e.g., ethyl chloroacetate) in the presence of a strong base.^{[2][8]}

- Formation of Glycidic Ester: This reaction proceeds via a Darzens condensation to form a glycidic ester intermediate.[8]
- Saponification and Decarboxylation: The glycidic ester undergoes saponification (hydrolysis) followed by decarboxylation to yield **2-Methylundecanal**. [1][2]



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Caption: Darzens synthesis of **2-Methylundecanal**.

Method 2: From Undecanal

This is a common industrial synthesis route.[1][2]

- Reaction Setup: Undecanal is reacted with formaldehyde in the presence of a catalytic amount of an amine (e.g., dibutylamine).[1][2]
- Formation of 2-Methyleneundecanal: This step forms the intermediate 2-methyleneundecanal.[1][2]
- Hydrogenation: The double bond in 2-methyleneundecanal is then hydrogenated.[1][2]
- Purification: The final product, **2-Methylundecanal**, is purified from by-products by fractional distillation.[1][2]

The characterization and quantification of **2-Methylundecanal** in various matrices are typically performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

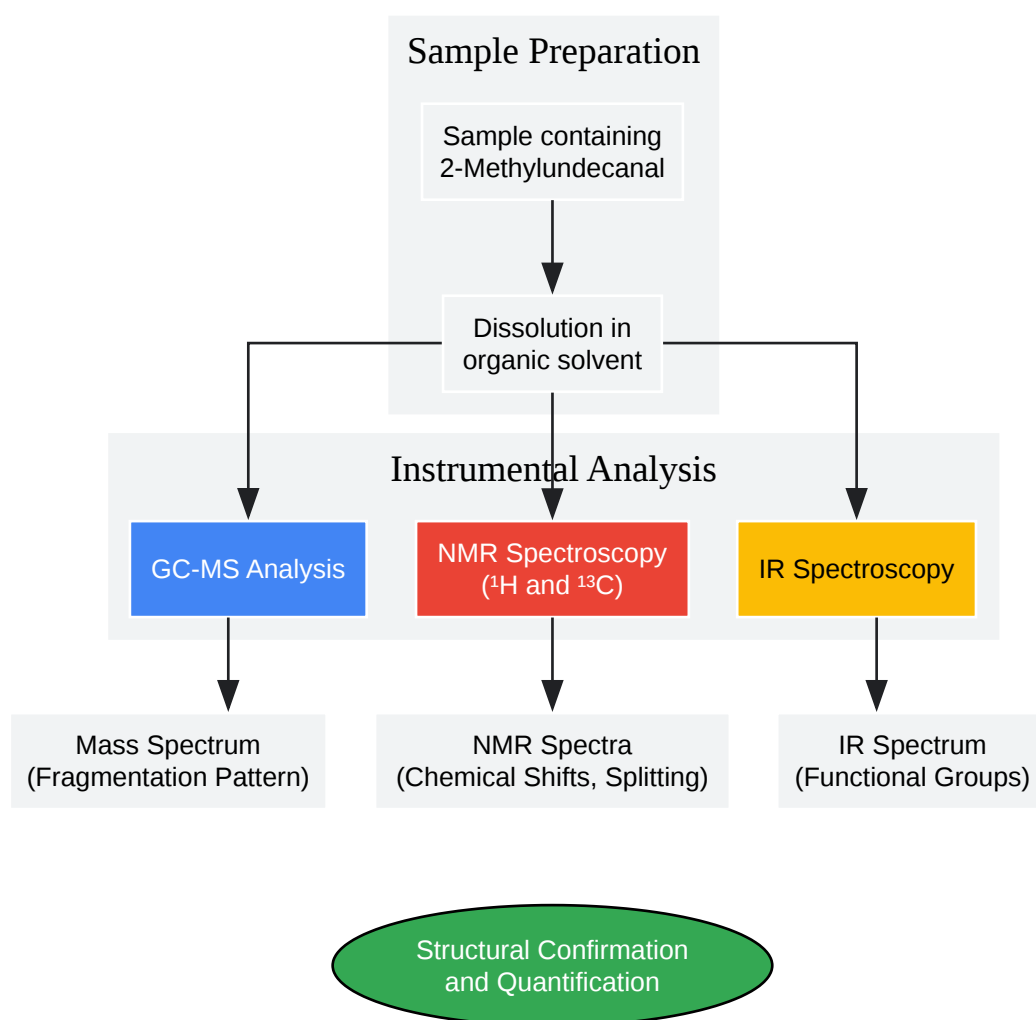
GC-MS is a primary method for the identification and quantification of **2-Methylundecanal**. [8]

- Sample Preparation: The sample containing **2-Methylundecanal** is dissolved in a suitable organic solvent.

- **Injection:** A small volume of the prepared sample is injected into the gas chromatograph.
- **Separation:** The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical GC oven program might be to start at 60°C and ramp to 246°C at a rate of 3°C/min.[9]
- **Detection and Identification:** As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of **2-Methylundecanal**.

Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum of **2-Methylundecanal** would show a characteristic aldehyde proton signal (CHO) between δ 9-10 ppm. Other signals would include a multiplet for the CH group at C2, a doublet for the methyl group at C2, and a series of multiplets for the long alkyl chain.
 - ¹³C NMR: The carbon NMR spectrum would display a distinctive peak for the carbonyl carbon of the aldehyde group in the range of δ 190-200 ppm. The remaining carbon signals would appear in the aliphatic region of the spectrum.
- **Infrared (IR) Spectroscopy:**
 - The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically appearing around 1720-1740 cm⁻¹.
 - C-H stretching vibrations for the alkyl chain and the aldehyde C-H bond would also be present.



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Caption: Analytical workflow for **2-Methylundecanal**.

Safety and Handling

2-Methylundecanal is a combustible liquid and vapor.[10] It may cause skin and eye irritation, as well as respiratory and digestive tract irritation.[10]

- **Handling:** Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[10][11] Avoid contact with skin and eyes.[11]
- **Storage:** Keep in a tightly closed container away from heat, sparks, and flame.[10]

- First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[10] For skin contact, flush with plenty of water while removing contaminated clothing.[10] If inhaled, move to fresh air.[10] If ingested, give 2-4 cupfuls of milk or water if the person is conscious.[10] Seek medical attention in all cases of exposure.[10]

This guide serves as a foundational resource for professionals working with **2-Methylundecanal**, providing essential data and methodologies for its application in research and development.

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